5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid” is a heterocyclic compound . Heterocycles are cyclic compounds with at least two different elements as atom of ring members .
Synthesis Analysis
The synthesis of heterocycles fused with 5-oxo-5,6-dihydro [1,2,4]triazolo [1,5-c]pyrimidine has been reported . The synthesis involves the condensation of 4-hydrazinopyrrolo [2,3-d]pyrimidin-2 (1H)-one with an appropriate triethyl orthoester or by oxidative cyclization of 4-benzylidenehydrazinopyrrolo [2,3-d]pyrimidin-2 (1H)-one with chloranil .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid and its derivatives have been synthesized through various methods, demonstrating their potential in the development of complex heterocyclic compounds. The crystal structures of these compounds have been determined by X-ray diffraction, providing insight into their molecular configurations and potential for binding metal ions, as highlighted in studies on 5-oxo and 7-oxo derivatives of [1,2,4]triazolo-[1,5-a]pyrimidine (Haj et al., 2000).
Theoretical Studies
Theoretical characterizations using accurate ab initio calculations have been performed on anionic and neutral structures of 5-oxo-[1,2,4]triazolo[1,5-a]pyrimidine derivatives. These studies provide valuable insights into the electronic properties of these compounds, facilitating the understanding of their coordination mode preferences and tautomerism (Dobado et al., 2000).
Chemical Reactions and Transformations
Research has also focused on the reaction of 5-oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid derivatives with various reagents to synthesize novel compounds. For example, a study described the reaction of 3-oxo-N-phenylbutanethioamide with 5-amino-1H-1,2,4-triazoles leading to the formation of several new thione and amino derivatives, which were characterized by NMR spectra, X-ray diffraction data, and chemical transformations (Britsun et al., 2006).
Synthesis of Pyrimidine Derivatives
Another application involves the synthesis of pyrimidine derivatives using aluminate sulfonic acid nanocatalyst under a grinding technique. This method showcases the versatility of 5-oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid in facilitating the development of new heterocyclic compounds through environmentally friendly processes (Abdelrazek et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of 5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid, a triazole compound, are a variety of enzymes and receptors in the biological system . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds, including 5-Oxo-1,5-dihydro-[1,2,4]triazolo[4,3-a]-pyrimidine-6-carboxylic acid, are capable of binding in the biological system with their targets, leading to various changes . The reaction pathway includes the conjugated aza-addition of the endo-nucleophilic center of triazole to imide, followed by the recyclization of the intermediate .
Biochemical Pathways
Triazole compounds are known to affect a wide range of pathways due to their ability to bind with various enzymes and receptors .
Pharmacokinetics
Triazole compounds are commonly used in medicinal chemistry due to their excellent therapeutic index .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its specific targets. For instance, some triazole compounds have shown promising antibacterial activity against multidrug-resistant (MDR) clinical isolates .
Eigenschaften
IUPAC Name |
5-oxo-1H-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O3/c11-4-3(5(12)13)1-7-6-9-8-2-10(4)6/h1-2H,(H,7,9)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLECSPGQMXYNOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N2C=NNC2=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.